molecular formula C21H25N3O5S B2454049 N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 887861-61-2

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2454049
CAS RN: 887861-61-2
M. Wt: 431.51
InChI Key: RGRFKXMYZLQLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as MPPO, is a chemical compound that has been the subject of extensive scientific research. MPPO is a potent and selective inhibitor of the protein-protein interaction between BCL-2 and BIM, which has been identified as a promising target for the development of new cancer therapies.

Scientific Research Applications

Solar Cell Performance Enhancement

A study by Wei et al. (2015) explored pyridine-anchor co-adsorbents, including derivatives with methoxy substituents, in combination with a ruthenium complex in dye-sensitized solar cells (DSSCs). These compounds, such as N,N′-bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine, showed improved DSSC performance by enhancing absorption in the low wavelength region of the visible spectrum, reducing charge recombination, and prolonging electron lifetime, resulting in significantly increased overall conversion efficiency Wei et al., 2015.

Molecular Structure Studies

Banerjee et al. (2002) focused on the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide. Their work involved X-ray analysis and AM1 molecular orbital methods, providing insights into the structure's detailed conformation and intermolecular interactions Banerjee et al., 2002.

Synthesis of Piperidines

Calvez et al. (1998) described the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, yielding compounds with potential pharmacological activities. The methodology presented could be relevant for synthesizing related compounds, offering a framework for the creation of diverse piperidine derivatives Calvez et al., 1998.

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-19-12-6-5-8-16(19)14-22-20(25)21(26)23-15-17-9-7-13-24(17)30(27,28)18-10-3-2-4-11-18/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRFKXMYZLQLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.